Genistein 7-O-
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Overview
Description
Genistein 7-O- is a naturally occurring isoflavonoid glycoside, specifically a 7-O-glycoside of the biologically active isoflavonoid genistein. This compound is predominantly found in soybeans and other soy-based foods. It is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Genistein 7-O- can be synthesized through several methods. One common approach involves the extraction of genistein from soybeans, followed by glycosylation to form the 7-O-glycoside. The glycosylation process typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the selective formation of the 7-O-glycoside .
Industrial Production Methods
Industrial production of Genistein 7-O- often involves large-scale extraction from soybeans, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol, and the purification involves techniques like chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Genistein 7-O- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert genistein 7-O- into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of genistein 7-O-, each with distinct biological activities .
Scientific Research Applications
Genistein 7-O- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: It serves as a tool for investigating the biological roles of isoflavonoids in plants and animals.
Mechanism of Action
Genistein 7-O- exerts its effects through several mechanisms:
Inhibition of Enzymes: It inhibits protein-tyrosine kinase and topoisomerase-II, which are crucial for cell growth and proliferation.
Estrogen Receptor Modulation: As a phytoestrogen, it interacts with estrogen receptors, altering the transcription of specific genes and influencing various physiological processes.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Genistein 7-O- is unique among isoflavonoids due to its specific glycosylation at the 7-O position. Similar compounds include:
Daidzein: Another isoflavonoid found in soybeans, but with different glycosylation patterns.
Glycitein: An isoflavonoid with a similar structure but distinct biological activities.
Wighteone: A related compound with an isopentenyl group at the 6-position.
These compounds share some biological activities with Genistein 7-O- but differ in their specific effects and applications .
Properties
IUPAC Name |
2-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3/t10-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQSPCWWLUJTE-KICLFIMGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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